![molecular formula C13H13Cl2N3O3 B4844254 3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B4844254.png)
3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate
Overview
Description
3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbamate group, a cyanoacetyl group, and a dichlorophenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dichloroaniline with a suitable carbamoyl chloride to form the carbamate intermediate. This intermediate is then reacted with 3-aminopropylamine and cyanoacetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The cyanoacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The dichlorophenyl group enhances binding affinity and specificity, while the carbamate group contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the carbamate and cyanoacetyl groups.
N-(3,4-Dichlorophenyl)carbamate: Similar structure but without the cyanoacetyl group.
Cyanoacetic acid derivatives: Compounds with the cyanoacetyl group but different substituents.
Uniqueness
3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(2-cyanoacetyl)amino]propyl N-(3,4-dichlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c14-10-3-2-9(8-11(10)15)18-13(20)21-7-1-6-17-12(19)4-5-16/h2-3,8H,1,4,6-7H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXZPTZKGVIEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCCCNC(=O)CC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B4844179.png)
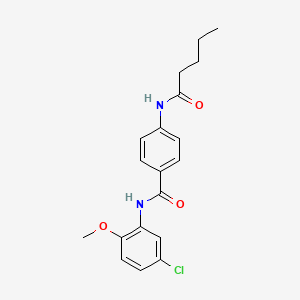
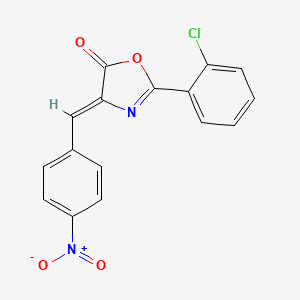
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4844207.png)
![(5Z)-3-(4-CHLOROPHENYL)-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B4844217.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4844222.png)
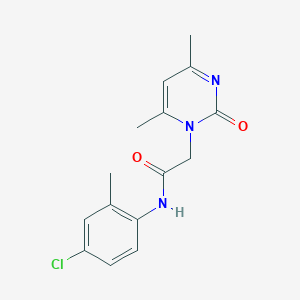
![5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide](/img/structure/B4844233.png)
![5-isopropyl-N'-(4-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4844238.png)
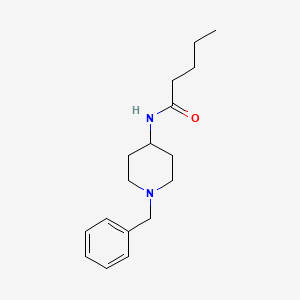
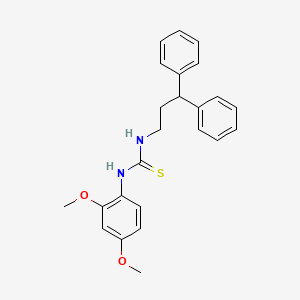
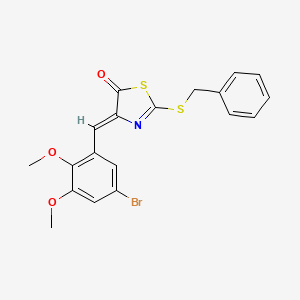
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4844271.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4844285.png)
